molecular formula C9H13ClN2O2S B1437397 2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride CAS No. 1171358-67-0

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1437397
CAS No.: 1171358-67-0
M. Wt: 248.73 g/mol
InChI Key: RBHSZTQMMHSROP-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid they need to survive and reproduce .

    Mode of Action

    Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. They compete with PABA for the active site of the enzyme, thereby inhibiting the enzyme’s activity .

    Biochemical Pathways

    The inhibition of dihydropteroate synthetase disrupts the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines and thus DNA synthesis .

    Pharmacokinetics

    The ADME properties of sulfonamides vary, but generally, they are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

    Result of Action

    The inhibition of folic acid synthesis in bacteria by sulfonamides results in a bacteriostatic effect, meaning it stops the bacteria from growing and reproducing .

    Action Environment

    The efficacy and stability of sulfonamides can be influenced by various factors, including the pH of the environment, the presence of other drugs, and the individual’s health status .

Please consult with a healthcare professional or a researcher for more specific and detailed information about this compound. It’s also important to note that while sulfonamides have been used to treat bacterial infections, their use can be associated with various side effects and they should only be used under the supervision of a healthcare provider .

Biochemical Analysis

Biochemical Properties

2-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways it regulates . Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, altering their function and downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes . It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival. Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as carbonic anhydrase, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an allosteric modulator, altering the conformation of proteins and affecting their activity. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active or inactive metabolites . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic processing. These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by membrane transporters, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . The compound also binds to plasma proteins, affecting its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . It can also be transported to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments .

Properties

IUPAC Name

2-amino-N-cyclopropylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7;/h1-4,7,11H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSZTQMMHSROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.